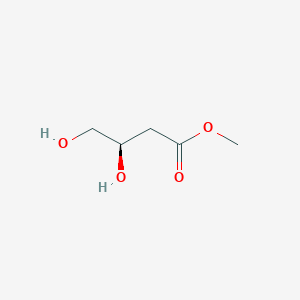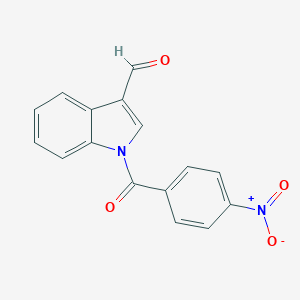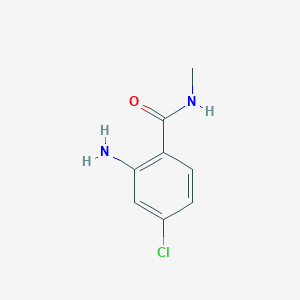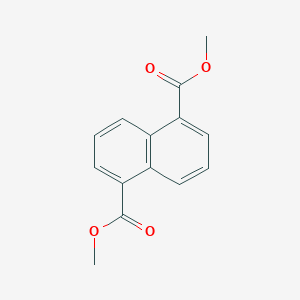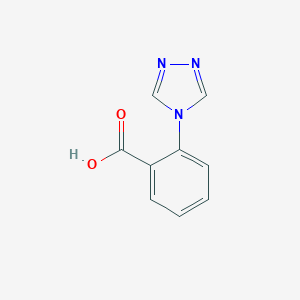
2-(4H-1,2,4-triazol-4-yl)benzoic acid
Descripción general
Descripción
“2-(4H-1,2,4-triazol-4-yl)benzoic acid” is a compound that has been used in the synthesis of various coordination compounds . It has a molecular weight of 189.17 .
Synthesis Analysis
This compound has been successfully synthesized in a series of experiments . The structures of the synthesized compounds were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “2-(4H-1,2,4-triazol-4-yl)benzoic acid” has been analyzed using single-crystal X-ray diffraction . The compound has been used to synthesize a series of coordination compounds with varying structures .Chemical Reactions Analysis
The compound has been used in the synthesis of various coordination compounds . These compounds have been synthesized under hydro/solvothermal conditions using a triazolate–carboxylate bifunctional organic ligand .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.17 . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Antimicrobial Activities
- Field : Pharmacology
- Application : Triazoles have been found to have antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, and antimicrobial activities .
- Methods : The synthesis, reactions and spectral properties of triazoles have been studied .
- Results : The review describes the future applications in several bioactive phenomena and analytical uses .
Dye Adsorption
- Field : Material Science
- Application : Complexes based on 1,2,4-triazole derivatives can selectively adsorb sulfate-containing dyes .
- Methods : The adsorption is achieved by Lewis acid–base interactions .
- Results : The complexes exhibit excellent photocatalytic capability in degradation of dyes .
Antibacterial and Antifungal Activities
- Field : Pharmacology
- Application : 1,2,4-triazole derivatives have been found to exhibit antibacterial and antifungal activities .
- Methods : The synthesis, reactions, and spectral properties of triazoles have been studied .
- Results : The review describes the future applications in several bioactive phenomena and analytical uses .
Antitumor and Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Triazoles have been found to have antitumor and anti-inflammatory activities .
- Methods : The synthesis, reactions, and spectral properties of triazoles have been studied .
- Results : The review describes the future applications in several bioactive phenomena and analytical uses .
Luminescent Sensitive Detection for Antibiotics and Pesticides
- Field : Material Science
- Application : Coordination polymers based on 1,2,4-triazole derivatives can be used for luminescent sensitive detection for antibiotics and pesticides .
- Methods : The structures of these coordination polymers are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD .
- Results : CP 2 exhibits high sensibility and low detection limit in the recognition of antibiotics (NZF, NFT and FZD) and pesticide (DCN) identification .
Antitubercular Activities
- Field : Pharmacology
- Application : 1,2,4-triazole derivatives have been found to exhibit antitubercular activities .
- Methods : The synthesis, reactions, and spectral properties of triazoles have been studied .
- Results : The review describes the future applications in several bioactive phenomena and analytical uses .
Hypoglycaemic Activities
- Field : Medicinal Chemistry
- Application : Triazoles have been found to have hypoglycaemic activities .
- Methods : The synthesis, reactions, and spectral properties of triazoles have been studied .
- Results : The review describes the future applications in several bioactive phenomena and analytical uses .
Anticonvulsant Activities
- Field : Pharmacology
- Application : 1,2,4-triazole derivatives have been found to exhibit anticonvulsant activities .
- Methods : The synthesis, reactions, and spectral properties of triazoles have been studied .
- Results : The review describes the future applications in several bioactive phenomena and analytical uses .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRSCKSDWKIZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608790 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-4-yl)benzoic acid | |
CAS RN |
167626-65-5 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



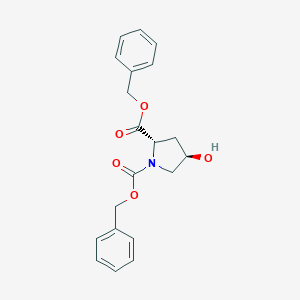
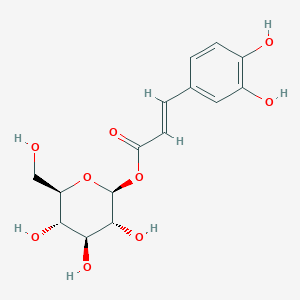
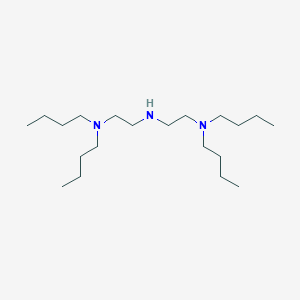
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
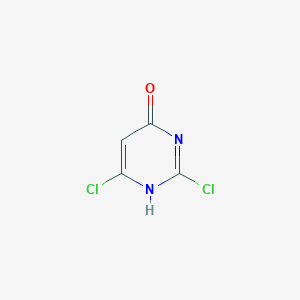
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)

